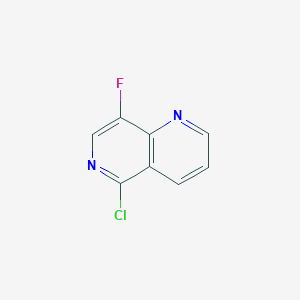
双(苯基异喹啉)(2,2,6,6-四甲基庚烷-3,5-二酮酸)铱(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III): is a complex organometallic compound that has garnered significant interest in the field of materials science, particularly for its applications in organic light-emitting diodes (OLEDs). The compound is known for its unique photophysical properties, making it a valuable dopant in OLED materials .
科学研究应用
Chemistry: In chemistry, Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is used as a dopant in OLED materials, enhancing the efficiency and stability of these devices .
Biology and Medicine:
Industry: In the industry, this compound is utilized in the production of high-efficiency OLED displays and lighting systems, contributing to advancements in display technology and energy-efficient lighting .
作用机制
Target of Action
Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) is a complex compound that primarily targets the photoluminescence properties of materials . It is used as a dopant in organic electronics, particularly in the field of Organic Light Emitting Diodes (OLEDs) .
Mode of Action
The compound has one 2,2,6,6-tetramethylheptane-3,5-dionate with two bulky tert-butyl groups and two phenylisoquinoline ligands coordinated to the iridium core . This structure allows the compound to interact with its targets, influencing their photoluminescent properties. The compound is known to emit deep red light when excited .
Biochemical Pathways
The compound’s interaction with its targets can affect the optical properties of the material it is incorporated into. In OLEDs, for example, the compound can influence the color and intensity of the light emitted .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its stability and behavior in different environments. .
Result of Action
The result of the compound’s action is the emission of deep red light when incorporated into OLEDs . This makes it valuable in the production of displays and lighting systems.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other compounds. For example, its high thermal stability allows it to maintain its structure and function at high temperatures .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) typically involves a coordination reaction where iridium is coordinated with phenylisoquinoline and 2,2,6,6-tetramethylheptane-3,5-dionate ligands. The reaction is carried out under inert conditions to prevent oxidation and degradation of the product .
Industrial Production Methods: Industrial production of this compound involves bulk synthesis techniques, ensuring high purity and yield. The process includes the use of high-purity reagents and controlled reaction environments to maintain consistency and quality .
化学反应分析
Types of Reactions: Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s electronic structure.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents or other ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while reduction can yield lower oxidation state iridium complexes .
相似化合物的比较
- Bis(2-phenylquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III)
- Tris(2-phenylpyridine)iridium(III)
Comparison: Compared to similar compounds, Bis(phenylisoquinoline)(2,2,6,6-tetramethylheptane-3,5-dionate)iridium(III) offers unique advantages in terms of its photophysical properties and stability. Its bulky ligands provide steric protection, reducing the likelihood of triplet-triplet annihilation and enhancing device efficiency .
属性
CAS 编号 |
1202867-58-0 |
|---|---|
分子式 |
C41H39IrN2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(3-Chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B1181240.png)
![4-[3-(2-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181244.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181245.png)
![3-{3-[(2-Methoxyphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B1181246.png)
![4-[3-(2-Methoxyanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181248.png)

![3-[3-(4-Bromoanilino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B1181256.png)
![N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1181259.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-1,3-benzenediol](/img/structure/B1181260.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-5-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B1181261.png)
![4-[3-(4-Bromoanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1181263.png)
